molecular formula C17H16N4O5S B2783139 (Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 1173454-05-1

(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate

Cat. No.: B2783139
CAS No.: 1173454-05-1
M. Wt: 388.4
InChI Key: ANBYOSOFIFVJQG-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that includes several functional groups, including an ethyl group, a pyrazole ring, a dioxolo ring, and a benzothiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. These groups are likely to influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the carbonyl group) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of complex heterocyclic compounds using derivatives similar to "(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate" has yielded significant insights. These compounds are prepared through reactions involving various starting materials to create a wide range of heterocyclic structures, demonstrating the versatility and potential applications of such molecules in developing novel pharmaceuticals and materials with unique properties (Mohamed, 2014).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities. The development of new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones has shown promising results against various bacterial and fungal strains. This highlights the compound's potential role in the search for new, more effective antimicrobial agents (Hassan, 2013).

Antioxidant and Anticancer Activities

Investigations into the antioxidant and anticancer activities of synthesized derivatives have also been conducted. Some compounds have shown potent activity against different cancer cell lines, suggesting the possibility of their application in cancer treatment and prevention strategies. The exploration of these activities further underscores the importance of synthetic derivatives of "this compound" in biomedical research (Bassyouni et al., 2012).

Biomimetic Properties and Superoxide-Dismutase Mimics

Some copper, manganese, and zinc complexes derived from pyrazolyl-based ligands related to the compound have been synthesized and studied for their superoxide scavenging activity, biomimetic properties, and potential as superoxide-dismutase mimics. These studies highlight the compound's relevance in developing therapeutic agents targeting oxidative stress and related diseases (Lupidi et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Properties

IUPAC Name

ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-3-24-15(22)8-21-11-6-12-13(26-9-25-12)7-14(11)27-17(21)18-16(23)10-4-5-20(2)19-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBYOSOFIFVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NN(C=C4)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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